MDPHP (3',4'-Methylenedioxy-α-pyrrolidinohexiophenone) hydrochloride is a synthetic cathinone of the pyrrolidinophenone class, featuring a hexyl side chain and a methylenedioxy-substituted phenyl ring . As a certified analytical reference standard and neuropharmacological research compound, the hydrochloride salt form (CAS 24622-61-5) is procured for its enhanced thermodynamic stability and aqueous solubility compared to the freebase . It functions primarily as a highly selective dopamine transporter (DAT) reuptake inhibitor [1]. For forensic toxicology, clinical diagnostics, and receptor binding assays, procuring the high-purity hydrochloride salt ensures reproducible LC-MS/MS retention times, standardized ionization efficiency, and reliable in vitro assay dosing without the rapid oxidative degradation associated with non-salt forms .
Substituting MDPHP hydrochloride with closely related analogs like MDPV (the pentyl homolog) or α-PHP (lacking the methylenedioxy group) fundamentally compromises both forensic identification and neurochemical data . MDPV exhibits a vastly different monoamine transporter inhibition profile, acting as a dual DAT/NET inhibitor, whereas MDPHP is highly DAT-selective . Furthermore, attempting to utilize MDPHP freebase instead of the hydrochloride salt introduces severe handling liabilities; the freebase is hygroscopic, poorly soluble in aqueous buffers, and prone to rapid degradation upon air exposure . Finally, failure to utilize the exact MDPHP standard prevents the chromatographic resolution of its structural isomer, MDPiHP, leading to false positives and misclassified causality in liquid chromatography-tandem mass spectrometry (LC-MS/MS) casework [1].
In vitro rat brain synaptosome assays demonstrate that MDPHP acts as a highly selective dopamine transporter (DAT) inhibitor, distinguishing it from its pentyl homolog, MDPV [1]. While both compounds exhibit single-digit nanomolar affinity for DAT, MDPHP shows a drastically reduced potency at the norepinephrine transporter (NET). Specifically, MDPHP yields a DAT IC50 of 8.4 nM and a NET IC50 of 935 nM. In contrast, MDPV acts as a potent dual inhibitor with a DAT IC50 of 4.1 nM and a NET IC50 of 26 nM [1].
| Evidence Dimension | DAT vs. NET Inhibition (IC50) |
| Target Compound Data | DAT IC50 = 8.4 nM; NET IC50 = 935 nM |
| Comparator Or Baseline | MDPV (DAT IC50 = 4.1 nM; NET IC50 = 26 nM) |
| Quantified Difference | ~36-fold lower NET affinity for MDPHP compared to MDPV. |
| Conditions | In vitro rat brain synaptosome monoamine reuptake assay. |
Researchers must select MDPHP to isolate DAT-mediated dopaminergic signaling without the confounding NET-driven cardiovascular and adrenergic noise inherent to MDPV.
The physical form of MDPHP dictates its utility in laboratory settings. MDPHP hydrochloride (CAS 24622-61-5) is formulated as a stable crystalline solid that readily dissolves in aqueous buffers and polar organic solvents, maintaining structural integrity for ≥5 years when stored at -20°C . Conversely, MDPHP freebase is highly lipophilic, poorly soluble in water, hygroscopic, and susceptible to rapid oxidative discoloration and clumping upon exposure to ambient moisture and air [1].
| Evidence Dimension | Aqueous processability and shelf-life |
| Target Compound Data | Highly water-soluble; stable for ≥5 years at -20°C. |
| Comparator Or Baseline | MDPHP Freebase (Poorly water-soluble; hygroscopic; rapidly degrades in ambient air). |
| Quantified Difference | Complete aqueous compatibility and multi-year stability for the HCl salt vs. rapid degradation for the freebase. |
| Conditions | Standard laboratory storage and aqueous buffer preparation. |
Procurement of the hydrochloride salt is strictly required for preparing stable aqueous dosing solutions for in vitro assays and reproducible mobile phases for LC-MS/MS.
In forensic toxicology, distinguishing MDPHP from its structural isomer MDPiHP is a major analytical challenge, as standard screening methods often result in co-elution. Validated liquid chromatography-tandem quadrupole mass spectrometry (LC-QQQ-MS) methods utilizing liquid-liquid extraction with borax buffer (pH 10.4) require the exact MDPHP hydrochloride reference standard to establish precise retention time separation and unique multiple reaction monitoring (MRM) transitions [1]. This prevents the misclassification of MDPiHP as MDPHP in postmortem blood and urine samples [1].
| Evidence Dimension | Chromatographic Isomer Resolution |
| Target Compound Data | Distinct LC-QQQ-MS retention and specific MRM transitions. |
| Comparator Or Baseline | MDPiHP (Co-elutes under generic chromatographic conditions). |
| Quantified Difference | Baseline resolution of isomers achievable only when calibrated against the exact MDPHP HCl reference material. |
| Conditions | LC-QQQ-MS following liquid-liquid extraction (borax buffer pH 10.4). |
Forensic and clinical laboratories must procure the exact MDPHP standard to validate isomer separation methods, ensuring legally and scientifically defensible toxicology reports.
Driven by the need to resolve structural isomers (such as MDPiHP) and identify specific phase I urinary metabolites (e.g., demethylenated and lactam-formation products), MDPHP hydrochloride is the mandatory reference standard for calibrating LC-QQQ-MS instruments in forensic and clinical laboratories [1].
Because MDPHP exhibits a >100-fold selectivity for DAT over NET (unlike the dual-action MDPV), it is the required synthetic cathinone standard for in vitro receptor binding assays and synaptosome models where researchers need to isolate dopaminergic mechanisms from adrenergic interference .
The thermodynamic stability and aqueous solubility of the hydrochloride salt make it the required choice for preparing stable physiological buffer solutions (e.g., PBS) used in cell culture assays, avoiding the precipitation and rapid degradation issues associated with the freebase form .